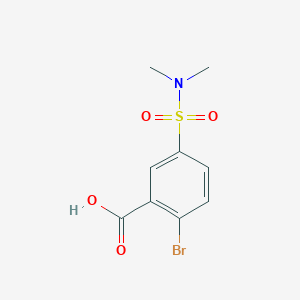

2-bromo-5-(dimethylsulfamoyl)benzoic Acid

Description

Contextualization within the Landscape of Halogenated Benzoic Acid Derivatives

Halogenated benzoic acid derivatives are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the creation of a vast array of organic compounds. researchgate.netwikipedia.org The introduction of a halogen atom, such as bromine, onto the benzoic acid scaffold dramatically enhances its synthetic utility. The carbon-bromine bond can be readily transformed through various powerful reactions, including Suzuki, Heck, and Sonogashira cross-coupling, as well as nucleophilic aromatic substitution. This allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, providing a gateway to complex molecular structures. youtube.com

For instance, brominated benzoic acids are used in the synthesis of pharmaceutical agents, agrochemicals, and functional materials. guidechem.com The position of the bromine atom relative to the carboxylic acid group and any other substituents is crucial, as it dictates the regioselectivity of subsequent reactions and influences the electronic properties of the molecule. In the case of 2-bromo-5-(dimethylsulfamoyl)benzoic acid, the bromine atom is positioned ortho to the carboxylic acid, a placement that can introduce steric considerations and influence the conformation of the molecule. This class of compounds is instrumental in building molecular frameworks for applications ranging from drug discovery to the development of novel polymers and dyes. guidechem.comnumberanalytics.com

Significance of Multifunctionalized Aromatic Carboxylic Acids in Organic Chemistry

Aromatic carboxylic acids that bear multiple functional groups are of paramount importance in organic chemistry due to their versatility as synthetic building blocks. mdpi.comscilit.com These compounds, like this compound, offer chemists a pre-functionalized scaffold upon which to build molecular complexity in a controlled and efficient manner. The presence of several distinct reactive groups allows for sequential and orthogonal chemical transformations, a key strategy in modern multi-step synthesis. numberanalytics.com

The utility of multifunctionalized aromatic carboxylic acids is particularly evident in the field of medicinal chemistry and materials science. numberanalytics.commdpi.com They serve as precursors for the synthesis of a wide range of esters, amides, and other derivatives with diverse biological and physical properties. numberanalytics.com Furthermore, these molecules are extensively used in the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.comscilit.com The carboxylic acid group can coordinate to metal ions, while other functional groups can be used to tune the structure, porosity, and functionality of the resulting material. mdpi.comscilit.com This allows for the rational design of materials with applications in gas storage, catalysis, and sensing. mdpi.comscilit.com

Overview of Academic Research Trajectories Pertaining to Sulfamoyl-Substituted Aromatic Systems

Aromatic compounds containing a sulfamoyl group (-SO₂NR₂) have been a fertile ground for academic and industrial research for decades. This functional group is a key component in a multitude of biologically active molecules, most notably in a class of diuretic drugs known as sulfonamides. Research has shown that the sulfamoyl moiety can act as a hydrogen bond donor and acceptor, influencing how a molecule interacts with biological targets. sdu.dk The electronic properties of the aromatic ring are also significantly modulated by the strongly electron-withdrawing nature of the sulfonyl group. masterorganicchemistry.com

Recent research trajectories in this area focus on several key aspects. Synthetic chemists continue to develop novel and more efficient methods for introducing the sulfamoyl group onto aromatic rings, including direct C-H sulfonamidation techniques. rsc.org In medicinal chemistry, there is ongoing exploration of sulfamoyl-substituted compounds as inhibitors of various enzymes and as antibacterial agents. nih.gov The incorporation of fluorine atoms into sulfamoyl-containing molecules is another active area of research, aiming to modulate properties such as metabolic stability and binding affinity. researchgate.net Furthermore, the nonenzymatic reactions of aromatic sulfonamides, such as their displacement by biological nucleophiles like glutathione, are studied to understand their metabolic fate and potential mechanisms of action or toxicity. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetic acid |

| Acetic anhydride (B1165640) |

| Acetone |

| Acetazolamide |

| Adipic acid |

| Aniline (B41778) |

| Barbituric acid |

| Benzaldehyde |

| Benzene (B151609) |

| Benzoic acid |

| Benzoyl chloride |

| Bromine |

| Bromobenzene |

| Butyryl Chloride |

| Canagliflozin |

| Carbon dioxide |

| Chloroform |

| Cinnamic acid |

| Cyclohexanecarbonyl Chloride |

| Cysteine |

| Dichloromethane (B109758) |

| Diethyl malonate |

| Dihydrofolic acid |

| Ethanol |

| Ethoxolamide |

| Ethyl acetate |

| Glutathione |

| Glycine |

| Hippuric acid |

| Ibuprofen |

| Isopropanol |

| Mandelic acid |

| Methanol (B129727) |

| Methazolamide |

| Naproxen |

| Nitrobenzene |

| Phenylacetic acid |

| Phosphorus pentoxide |

| Potassium bromate |

| Potassium bromide |

| Red phosphorus |

| Salicylic acid |

| Sodium benzoate |

| Sodium ethoxide |

| Sodium hydroxide |

| Succinic acid |

| Sulfuric acid |

| Terbium(III) |

| Tetrahydrofuran (B95107) |

| Thionyl chloride |

| Toluene (B28343) |

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-5-(dimethylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO4S/c1-11(2)16(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZSJGQAGWIFLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368812 | |

| Record name | 2-Bromo-5-(dimethylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3285-51-6 | |

| Record name | 2-Bromo-5-(dimethylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 5 Dimethylsulfamoyl Benzoic Acid

Strategic Considerations in Retrosynthetic Analysis

The retrosynthetic analysis of 2-bromo-5-(dimethylsulfamoyl)benzoic acid involves the disconnection of the target molecule into simpler, more readily available starting materials. The key challenge lies in determining the optimal order for introducing the three substituents—bromo, dimethylsulfamoyl, and carboxyl groups—to ensure the correct 1,2,4-substitution pattern on the benzene (B151609) ring.

The directing effects of the functional groups are a primary consideration. The carboxylic acid and sulfamoyl groups are both meta-directing and deactivating for electrophilic aromatic substitution. Conversely, a bromo group is ortho-, para-directing, while an amino or methyl group, which could serve as precursors, are ortho-, para-directing and activating.

A plausible retrosynthetic approach would involve the following disconnections:

C-Br bond formation: The final step could be a directed ortho-bromination of 5-(dimethylsulfamoyl)benzoic acid. The carboxylic acid group can direct the bromination to the ortho position.

C-S bond formation: The dimethylsulfamoyl group can be introduced by the reaction of a corresponding sulfonyl chloride with dimethylamine (B145610). This implies a precursor such as 3-carboxybenzenesulfonyl chloride.

C-C bond formation (Carboxylic Acid): The carboxylic acid can be formed by the oxidation of a methyl group. This suggests a toluene (B28343) derivative as a key intermediate.

Following this logic, a potential starting material could be 3-methylaniline, which allows for the strategic placement of the functional groups.

Targeted Synthesis Routes

Based on the retrosynthetic analysis, several targeted synthesis routes can be devised. These routes focus on the specific introduction of each functional group in a controlled manner.

Approaches Involving Directed Aromatic Bromination

The introduction of the bromine atom at the 2-position, ortho to the carboxylic acid, is a critical step. Directing group-assisted ortho-halogenation of benzoic acids is a well-established strategy. For instance, iridium-catalyzed ortho-iodination of benzoic acids has been demonstrated to proceed under mild conditions, and similar principles can be applied to bromination.

| Catalyst Precursor | Brominating Agent | Solvent | Temperature (°C) | Yield (%) |

| [Ir(cod)Cl]₂ | N-Bromosuccinimide (NBS) | Dichloroethane | 80 | ~70-90 |

| Pd(OAc)₂ | N-Bromosuccinimide (NBS) | Acetic Acid | 100 | ~60-85 |

| RuCl₂(p-cymene)₂ | N-Bromosuccinimide (NBS) | Dichloroethane | 100 | ~75-95 |

This is an illustrative table based on analogous reactions for directed bromination of benzoic acid derivatives. The data is representative of typical conditions and yields for such transformations.

Synthetic Pathways for the Introduction of the Sulfamoyl Moiety

The synthesis of the N,N-dimethylsulfamoyl group is typically achieved in a two-step sequence: chlorosulfonylation of the aromatic ring followed by amination with dimethylamine.

Chlorosulfonylation: The aromatic precursor, such as a benzoic acid derivative, can be treated with chlorosulfonic acid to introduce the sulfonyl chloride group (-SO₂Cl). This reaction is an electrophilic aromatic substitution.

Amination: The resulting sulfonyl chloride is then reacted with dimethylamine to form the N,N-dimethylsulfonamide.

A common precursor for the sulfonyl chloride is an aniline (B41778) derivative, which can be converted to a diazonium salt and then subjected to a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) catalyst.

| Starting Material | Reagents | Conditions | Product |

| 3-Aminobenzoic acid | 1. NaNO₂, HCl, 0-5°C; 2. SO₂, CuCl | Diazotization followed by Sandmeyer reaction | 3-(chlorosulfonyl)benzoic acid |

| 3-(chlorosulfonyl)benzoic acid | (CH₃)₂NH, base | Room Temperature | 3-(dimethylsulfamoyl)benzoic acid |

This table illustrates a potential reaction sequence for the introduction of the sulfamoyl moiety.

Derivatization and Formation of the Carboxylic Acid Functionality

The carboxylic acid group can be introduced at various stages of the synthesis. A common and effective method is the oxidation of a methyl group on the aromatic ring. This is advantageous as the methyl group is an ortho-, para-director, which can be used to control the position of other substituents before it is converted to the meta-directing carboxylic acid.

| Starting Material | Oxidizing Agent | Conditions | Product |

| 2-Bromo-5-(dimethylsulfamoyl)toluene | Potassium permanganate (B83412) (KMnO₄) | Basic solution, heat | This compound |

| 2-Bromo-5-(dimethylsulfamoyl)toluene | Chromic acid (H₂CrO₄) | Acidic solution, heat | This compound |

This table presents common methods for the oxidation of a benzylic methyl group to a carboxylic acid.

Precursor and Intermediate Chemical Transformations

The successful synthesis of this compound relies on the efficient preparation of key precursors and intermediates.

Synthesis of Key Halogenated Aromatic Precursors

A crucial intermediate in a plausible synthetic route is a halogenated toluene derivative. For instance, the synthesis could commence with a precursor like 4-bromo-2-methylaniline (B145978). This compound can be synthesized from 2-methylaniline (o-toluidine) via bromination.

The synthesis of 5-bromo-2-chlorotoluene, another relevant halogenated precursor, can be achieved from 4-bromo-2-methylaniline through a Sandmeyer reaction. In this process, the amino group is first converted to a diazonium salt, which is then displaced by a chlorine atom using copper(I) chloride. chemicalbook.com

| Starting Material | Reagents | Reaction Type | Product | Yield (%) |

| 4-Bromo-2-methylaniline | 1. NaNO₂, HCl; 2. CuCl | Sandmeyer Reaction | 5-Bromo-2-chlorotoluene | 87 |

This table details the synthesis of a key halogenated aromatic precursor, with data from a published procedure. chemicalbook.com

By carefully selecting and synthesizing such precursors, the desired substituents can be installed in the correct positions, leading to the final product, this compound.

Generation of Sulfamoylating Reagents and Intermediates

The introduction of the dimethylsulfamoyl group onto the benzoic acid backbone is a pivotal step in the synthesis. This is typically achieved through the use of a reactive sulfamoylating agent, most commonly N,N-dimethylsulfamoyl chloride, or by creating a reactive sulfonyl chloride intermediate on the benzoic acid ring itself.

N,N-Dimethylsulfamoyl Chloride: This reagent is a key building block for introducing the dimethylsulfamoyl moiety into various molecules. Its synthesis generally involves the reaction of dimethylamine with a sulfurylating agent, such as sulfuryl chloride. evitachem.comgoogle.com The reaction is typically performed under controlled temperature conditions in an inert solvent to manage its exothermic nature and ensure high purity of the product. google.com

One described method involves passing dimethylamine gas through liquid sulfuryl chloride in dry conditions, with the temperature maintained between 10-20°C. google.com The resulting N,N-dimethylsulfamoyl chloride can then be purified by vacuum distillation, achieving purities greater than 97% and yields around 80%. google.com

Table 1: Synthesis of N,N-Dimethylsulfamoyl Chloride

| Reactant 1 | Reactant 2 | Conditions | Product Purity | Yield |

|---|

2-Bromo-5-(chlorosulfonyl)benzoic Acid: An alternative and more direct approach involves the creation of a sulfonyl chloride intermediate directly on the 2-bromobenzoic acid molecule. This is achieved through chlorosulfonylation, a classic electrophilic aromatic substitution reaction. 2-bromobenzoic acid is reacted with an excess of chlorosulfonic acid. The sulfonic acid group is introduced, and then converted to the sulfonyl chloride in situ. The presence of the bromine atom and the carboxylic acid group, both of which are deactivating and meta-directing, would favor the substitution at the 5-position. A patent for the preparation of aromatic sulfonyl chlorides suggests that such reactions can be catalyzed by sulfamic acid to improve efficiency. google.com

The reaction of 2-bromo-5-chlorosulfonyl benzoic acid with excess thiomorpholine (B91149) to produce 2-bromo-5-thiomorpholinosulfonylbenzoic acid has been documented. prepchem.com This supports the viability of a similar reaction with dimethylamine to yield the target compound, this compound.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. The key steps to optimize are the bromination of the initial benzoic acid derivative (if starting from a precursor), the chlorosulfonylation, and the final amination step.

For the bromination step, as illustrated in the synthesis of related compounds like 2-bromo-5-methoxybenzoic acid, various brominating agents can be used, including N-bromosuccinimide (NBS) or dibromohydantoin in the presence of a catalyst like red phosphorus and an acid such as concentrated sulfuric acid. google.com Optimization would involve screening different brominating agents, catalysts, solvents (e.g., dichloromethane (B109758), dichloroethane), and temperature control (typically 25-30°C) to achieve high conversion and regioselectivity, minimizing the formation of other bromo-isomers. google.com

In the subsequent chlorosulfonylation of 2-bromobenzoic acid, the key parameters include the reaction temperature and the ratio of chlorosulfonic acid to the substrate. Temperatures are typically kept moderate to prevent side reactions and decomposition. google.com The reaction progress is often monitored by techniques like HPLC to determine the optimal reaction time. google.com

The final step, the reaction of 2-bromo-5-(chlorosulfonyl)benzoic acid with dimethylamine, is a nucleophilic substitution. Optimization would focus on:

Solvent: Aprotic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane are often used to prevent hydrolysis of the sulfonyl chloride. google.com

Base: A non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), is typically added to neutralize the HCl generated during the reaction, driving it to completion. google.com

Temperature: The reaction is often started at a low temperature (e.g., 0-5°C) to control the initial exothermic reaction, and then allowed to warm to room temperature. google.com

Stoichiometry: Using a slight excess of dimethylamine can help ensure the complete conversion of the sulfonyl chloride intermediate.

Table 2: Hypothetical Optimization of the Amination Step

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Dichloromethane | Triethylamine | 0 to 25 | 85 |

| 2 | Tetrahydrofuran | Triethylamine | 0 to 25 | 90 |

| 3 | Acetonitrile | Pyridine | 25 | 78 |

Emerging Methodologies in the Synthesis of Related Benzoic Acid Derivatives

While traditional methods provide reliable routes to compounds like this compound, modern organic synthesis offers innovative and potentially more efficient and sustainable alternatives for creating substituted benzoic acids.

One significant advancement is the use of transition-metal-catalyzed carbonylation reactions. evitachem.com These methods can construct the benzoic acid moiety from aryl halides or triflates and carbon monoxide (or a CO surrogate) in the presence of water. evitachem.com Palladium catalysts are commonly employed for this transformation. evitachem.com

A particularly "green" approach involves the electrochemical synthesis of benzoic acids. evitachem.com In this method, carbon dioxide (CO2), an abundant and renewable C1 feedstock, is electrochemically reduced to carbon monoxide. The ex-situ generated CO is then used in a palladium-catalyzed hydroxycarbonylation of aryl iodides to produce a wide range of benzoic acid derivatives at room temperature. evitachem.com This method avoids the direct handling of hazardous CO gas and can be highly efficient. evitachem.com

Furthermore, direct C-H functionalization is a rapidly developing field that offers new ways to synthesize substituted aromatics. While challenging, regioselective C-H activation could potentially be used to introduce the bromo or sulfamoyl groups onto a benzoic acid scaffold, reducing the number of synthetic steps and improving atom economy.

Table 3: Comparison of Synthetic Methodologies for Benzoic Acid Derivatives

| Methodology | Precursor | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Traditional (e.g., Grignard) | Aryl Halide | Mg, CO2 | Well-established | Requires anhydrous conditions, stoichiometric metal waste |

| Pd-catalyzed Carbonylation | Aryl Halide/Triflate | CO gas, Pd catalyst, H2O | High yields, good functional group tolerance | Requires handling of toxic CO gas, high pressure |

| Electrochemical Carboxylation | Aryl Iodide | CO2, H2O, Pd catalyst | Sustainable (uses CO2), mild conditions, avoids direct CO handling | Requires specialized electrochemical setup |

These emerging techniques highlight the continuous evolution of synthetic chemistry, offering more sustainable and efficient pathways for the production of complex molecules like this compound.

Chemical Reactivity and Transformation Studies of 2 Bromo 5 Dimethylsulfamoyl Benzoic Acid

Reactivity of the Aryl Bromide Substituent

The aryl bromide substituent of 2-bromo-5-(dimethylsulfamoyl)benzoic acid serves as a versatile functional handle for synthetic modification. The carbon-bromine bond is susceptible to cleavage and substitution via several mechanisms, including nucleophilic aromatic substitution and, more commonly, metal-catalyzed cross-coupling reactions. The presence of the electron-withdrawing N,N-dimethylsulfamoyl and carboxylic acid groups modifies the electronic properties of the aromatic ring, influencing the conditions required for these transformations.

Nucleophilic Aromatic Substitution Reactions at the Bromine Center

Nucleophilic aromatic substitution (SNAr) provides a pathway to replace the aryl bromide with a suitable nucleophile. googleapis.com For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group (in this case, bromide). googleapis.com In this compound, the N,N-dimethylsulfamoyl group is situated para to the bromine atom. This positioning effectively delocalizes the negative charge of the intermediate Meisenheimer complex, thereby facilitating the substitution process. googleapis.com

Common nucleophiles for SNAr reactions include alkoxides, phenoxides, and amines. The reactions are typically conducted under heating in polar aprotic solvents, which can solvate the cation of the nucleophilic salt without solvating the nucleophile itself, thus enhancing its reactivity.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution

| scienceNucleophile | thermostatTypical Conditions | biotechExpected Product Class |

|---|---|---|

| Sodium Methoxide (NaOMe) | Dimethylformamide (DMF), 100-150 °C | Aryl Methyl Ether |

| Potassium Phenoxide (PhOK) | Dimethyl sulfoxide (B87167) (DMSO), 120-160 °C | Diaryl Ether |

| Pyrrolidine | N-Methyl-2-pyrrolidone (NMP), 150-180 °C | N-Aryl Pyrrolidine |

| Sodium Azide (NaN3) | DMF, 100 °C | Aryl Azide |

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming new bonds at an aryl halide center. The aryl bromide in this compound is an excellent substrate for these transformations, particularly those catalyzed by palladium and copper complexes. The C-Br bond is weaker than a C-Cl bond, making oxidative addition to the metal center more facile. google.com

The Suzuki-Miyaura coupling reaction is a highly versatile palladium-catalyzed method for creating carbon-carbon bonds between an aryl halide and an organoboron compound, such as a boronic acid or boronic ester. google.com This reaction is widely used due to its mild conditions, tolerance of a broad range of functional groups, and the commercial availability of numerous boronic acid reagents. For a substrate like this compound, the carboxylic acid group can typically be tolerated without protection. The reaction generally requires a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Table 2: Illustrative Suzuki-Miyaura Coupling Protocols

| scienceBoronic Acid/Ester Partner | biotechCatalyst System (Catalyst/Ligand) | water_dropBase | local_fire_departmentSolvent/Temp |

|---|---|---|---|

| Phenylboronic Acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O, 90 °C |

| 4-Methoxyphenylboronic Acid | PdCl2(dppf) | Cs2CO3 | Toluene (B28343)/H2O, 100 °C |

| Thiophene-2-boronic Acid | Pd(OAc)2 / SPhos | K3PO4 | 1,4-Dioxane, 110 °C |

| Vinylboronic acid pinacol (B44631) ester | Pd(dppf)Cl2 | Na2CO3 | DMF, 80 °C |

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is characteristically co-catalyzed by a palladium complex and a copper(I) salt, such as copper(I) iodide. An amine base, like triethylamine (B128534) or diisopropylethylamine, is typically used both as the base and often as the solvent. The reaction is highly efficient for producing aryl alkynes, which are valuable intermediates in organic synthesis.

Table 3: Illustrative Sonogashira Coupling Protocols

| scienceTerminal Alkyne | biotechCatalyst System (Pd/Cu) | water_dropBase | local_fire_departmentSolvent/Temp |

|---|---|---|---|

| Phenylacetylene | PdCl2(PPh3)2 / CuI | Triethylamine (Et3N) | THF, 60 °C |

| Trimethylsilylacetylene | Pd(PPh3)4 / CuI | Diisopropylamine (DIPA) | Toluene, 70 °C |

| Propargyl Alcohol | PdCl2(PPh3)2 / CuI | Et3N | DMF, 50 °C |

| 1-Heptyne | Pd(OAc)2 / PPh3 / CuI | K2CO3 | Acetonitrile, 80 °C |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine. This reaction has become a cornerstone of medicinal chemistry for the synthesis of aryl amines. The process requires a palladium precursor, a suitable phosphine ligand, and a base. The choice of ligand is crucial and often depends on the nature of the amine (primary, secondary, or specific heterocycles). Sterically hindered phosphine ligands are commonly employed to facilitate the catalytic cycle.

Table 4: Illustrative Buchwald-Hartwig Amination Protocols

| scienceAmine | biotechCatalyst System (Precatalyst/Ligand) | water_dropBase | local_fire_departmentSolvent/Temp |

|---|---|---|---|

| Aniline (B41778) | Pd2(dba)3 / BINAP | NaOt-Bu | Toluene, 100 °C |

| Morpholine (B109124) | Pd(OAc)2 / XPhos | K3PO4 | 1,4-Dioxane, 110 °C |

| Benzylamine | Pd2(dba)3 / RuPhos | Cs2CO3 | Toluene, 100 °C |

| Carbazole | Pd(OAc)2 / DavePhos | K2CO3 | t-Butanol, 90 °C |

Beyond the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, the aryl bromide of this compound is amenable to other metal-catalyzed transformations. A notable example is the copper-catalyzed Ullmann condensation, which is a classical method for forming C-N, C-O, and C-S bonds. This reaction can be particularly effective for coupling aryl halides with amines, alcohols, and thiols, often under harsher conditions than palladium-catalyzed methods but sometimes offering complementary reactivity. For instance, the amination of 2-bromobenzoic acids can be achieved with a copper/copper(I) oxide catalyst system, which chemoselectively replaces the bromide adjacent to the carboxylic acid.

Palladium catalysis also enables other C-C bond-forming reactions. The Heck reaction couples aryl halides with alkenes, while the Stille coupling utilizes organotin reagents. These methods further expand the synthetic utility of the aryl bromide moiety.

Table 5: Examples of Other Metal-Catalyzed Transformations

| biotechReaction Type | scienceCoupling Partner | engineeringTypical Catalyst System | local_fire_departmentTypical Conditions |

|---|---|---|---|

| Ullmann Amination | Aniline | Cu / Cu2O | K2CO3, 2-Ethoxyethanol, 130 °C |

| Heck Coupling | Styrene | Pd(OAc)2 / P(o-tol)3 | Et3N, DMF, 100 °C |

| Stille Coupling | Tributyl(phenyl)stannane | Pd(PPh3)4 | Toluene, 110 °C |

| Ullmann Ether Synthesis | Phenol | CuI / 1,10-Phenanthroline | Cs2CO3, NMP, 160 °C |

Radical Pathways Involving the Bromo Moiety

While specific studies on radical reactions involving this compound are not extensively documented, the chemistry of aryl bromides allows for the prediction of plausible radical pathways. The carbon-bromine bond in aromatic compounds can undergo homolytic cleavage under specific conditions, such as photolysis or in the presence of radical initiators, to form an aryl radical.

One potential pathway involves a visible light-mediated decarboxylation that proceeds through an aryl radical intermediate. rsc.org Research has shown that aryl carboxylic acids, including ortho-bromobenzoic acid, can form aryl radicals via photoredox catalysis. rsc.org This process is often facilitated by the in situ formation of a benzoyl hypobromite. rsc.org This method represents a mild protocol for the decarboxylation of aryl carboxylic acids and tolerates various substituents. rsc.org Although this specific transformation has not been reported for this compound, the precedent set by similar structures suggests its potential susceptibility to such radical-mediated decarboxylation-arylation reactions.

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle, enabling a variety of transformations including esterification, amidation, decarboxylation, and conversion to more reactive acyl derivatives.

The conversion of this compound to its corresponding esters can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common approach. masterorganicchemistry.comlibretexts.org This reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the ester product. masterorganicchemistry.com

For substrates that may be sensitive to strong acids, alternative methods are available. Steglich esterification, using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), provides a milder route. commonorganicchemistry.com Another approach is to first convert the carboxylic acid to its more reactive acid chloride, which then readily reacts with an alcohol to form the ester. libretexts.orgcommonorganicchemistry.com

Table 1: Common Esterification Methods Applicable to this compound

| Method | Reagents | Typical Conditions | Ref. |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄) | Reflux in excess alcohol | masterorganicchemistry.comlibretexts.org |

| Steglich Esterification | Alcohol, DCC, DMAP | Room temperature in an inert solvent | commonorganicchemistry.com |

| Via Acid Chloride | 1. SOCl₂ or (COCl)₂2. Alcohol, Pyridine (B92270) | Two-step process, often mild conditions for the second step | libretexts.orgcommonorganicchemistry.com |

Amides of this compound can be synthesized by the direct condensation of the carboxylic acid with a primary or secondary amine. This transformation often requires a coupling agent or catalyst to facilitate the dehydration process. A variety of catalysts, including boric acid and indium(III) trifluoromethanesulfonate, have been shown to be effective for the direct amidation of benzoic acids. researchgate.netresearchgate.net

Alternatively, a two-step procedure involving the initial formation of an acid chloride provides a highly efficient route to amides. The acid chloride is a much more reactive acylating agent and reacts readily with amines, often in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct. wikipedia.org

Table 2: Selected Methods for Amidation of Benzoic Acids

| Method | Reagents/Catalyst | Key Features | Ref. |

|---|---|---|---|

| Boric Acid Catalysis | Boric Acid | Simple, solvent-free procedure involving direct heating | researchgate.net |

| Pyridine-Borane Complexes | Pyridine-Borane Catalyst | Low catalyst loading, broad substrate scope | researchgate.net |

| Indium(III) Catalysis | In(OTf)₃ | Efficient for a range of aliphatic and aromatic acids | researchgate.net |

The removal of the carboxyl group from the aromatic ring, known as decarboxylation, can be a challenging transformation for simple benzoic acids, often requiring harsh conditions such as heating in quinoline (B57606) with copper salts. wikipedia.org However, the reactivity can be influenced by other substituents on the ring.

Research on tandem C-H amidation and decarboxylation of benzoic acids has shown that a bromo group can be well-tolerated under palladium-catalyzed protodecarboxylation conditions. ibs.re.krnih.gov This suggests that selective decarboxylation of this compound or its derivatives is feasible without disturbing the bromo moiety. ibs.re.kr Other studies on the decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution provide mechanistic insights into how substituents affect the reaction rate. researchgate.net A transition-metal-free decarboxylative bromination has also been developed for electron-rich aromatic acids, though this proceeds via a concerted pathway rather than a radical one and may not be applicable to the electron-poor subject compound. nih.gov

The carboxylic acid can be readily converted into its more reactive acid chloride derivative, 2-bromo-5-(dimethylsulfamoyl)benzoyl chloride. This is typically accomplished by treatment with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF) or pyridine. libretexts.orgchemicalbook.com Oxalyl chloride is another effective reagent for this transformation. The reaction proceeds by converting the hydroxyl group into a better leaving group, facilitating nucleophilic substitution by the chloride ion. libretexts.org The resulting acid chloride is a valuable intermediate for the synthesis of esters and amides under mild conditions. libretexts.orgwikipedia.org For example, 5-bromo-2-chlorobenzoic acid can be converted to its acid chloride by refluxing with thionyl chloride and a pyridine catalyst. chemicalbook.com

Acid anhydrides can also be formed, typically by heating two molecules of the carboxylic acid to eliminate water, although this method is often not practical. libretexts.org A more common laboratory synthesis would involve reacting the acid chloride with a carboxylate salt.

Reactivity of the Dimethylsulfamoyl Group

The dimethylsulfamoyl group (-SO₂N(CH₃)₂) is a strong electron-withdrawing group due to the electronegativity of the oxygen and nitrogen atoms and the sulfur center. egyankosh.ac.in This property significantly deactivates the aromatic ring towards electrophilic substitution. egyankosh.ac.inmasterorganicchemistry.com The group itself is generally stable under many reaction conditions, including those used for esterification and amidation of the carboxylic acid.

While the N,N-dimethylsulfamoyl moiety is robust, the sulfur-nitrogen bond can be cleaved under certain reductive or harsh hydrolytic conditions, though this is not a common transformation. Its primary role in the reactivity of this compound is electronic, influencing the reactivity of the aromatic ring and the acidity of the carboxylic acid proton. The synthesis of related compounds, such as 2-bromo-5-thiomorpholinosulfonylbenzoic acid from 2-bromo-5-chlorosulfonyl benzoic acid, demonstrates that the sulfonyl chloride precursor is a key intermediate for introducing various sulfamoyl groups. prepchem.com

Transformations at the Sulfonamide Nitrogen

No specific studies detailing the transformations at the sulfonamide nitrogen of this compound have been identified. In principle, the N,N-dimethylsulfonamide group is relatively stable. Transformations would likely require harsh conditions or specific reagents to achieve N-demethylation or other modifications. General reactions of sulfonamides can include hydrolysis under strong acidic or basic conditions, or reductive cleavage, but specific examples for this compound are not documented.

Potential Cleavage or Modification of the Sulfonyl Moiety

Information regarding the cleavage or modification of the sulfonyl moiety in this compound is also not available in the public domain. The carbon-sulfur bond in aryl sulfonamides is generally robust. Cleavage of this bond, known as desulfonylation, typically requires potent reducing agents or specialized catalytic systems. The conditions under which such a transformation might occur for this specific molecule, and the resulting products, have not been experimentally reported.

Regioselectivity and Chemoselectivity in Multifunctionalized Systems

A detailed analysis of the regioselectivity and chemoselectivity of this compound in various reactions is absent from the available literature. The molecule possesses three distinct functional groups attached to a benzene (B151609) ring: a bromine atom, a carboxylic acid group, and a dimethylsulfamoyl group. The interplay of the electronic and steric effects of these groups would govern the selectivity of any reaction. The carboxylic acid and dimethylsulfamoyl groups are meta-directing, while the bromine atom is ortho, para-directing. Predicting the outcome of electrophilic aromatic substitution or other reactions would require empirical data that is currently unavailable.

Exploration of Acid-Catalyzed Reactions (e.g., Brønsted acid catalysis)

There are no published studies on the use of this compound in acid-catalyzed reactions. The presence of the carboxylic acid group provides a potential Brønsted acid site. However, its catalytic activity, potential for self-catalysis in certain reactions, or its behavior under strongly acidic conditions have not been investigated or reported.

Derivatization and Analog Design for 2 Bromo 5 Dimethylsulfamoyl Benzoic Acid

Synthesis of Analogues with Positional Isomerism of Substituents

For instance, the synthesis of an isomer like 4-bromo-2-carboxybenzenesulfonamide would require a different synthetic approach. One possible route could start from a commercially available bromotoluene derivative, followed by sulfonation, oxidation of the methyl group to a carboxylic acid, and subsequent amidation of the sulfonic acid. The specific sequence of these reactions would be crucial to ensure the correct final arrangement of the substituents.

Another example is the synthesis of 2-bromo-4-sulfamoylbenzoic acid . The synthetic approach to this isomer would likely begin with a different starting material, such as 4-sulfamoylbenzoic acid, followed by a regioselective bromination. The directing effects of the existing substituents would need to be carefully considered to achieve bromination at the desired position.

A general representation of the synthesis of a positional isomer, 4-bromo-2-(carboxymethyl)benzoic acid, starts from 5-bromo-1-indanone. chemicalbook.com This highlights that the synthesis of each isomer requires a unique and tailored synthetic pathway.

Table 1: Examples of Positional Isomers and Synthetic Precursors

| Compound Name | Structure | Potential Starting Material |

| 2-bromo-5-(dimethylsulfamoyl)benzoic acid | 3-(Dimethylsulfamoyl)benzoic acid | |

| 4-bromo-2-(dimethylsulfamoyl)benzoic acid | 2-(Dimethylsulfamoyl)benzoic acid | |

| 2-bromo-4-(dimethylsulfamoyl)benzoic acid | 4-(Dimethylsulfamoyl)benzoic acid |

Development of Derivatives with Modified Halogenation Patterns

Modification of the halogen substituent can significantly impact the electronic and lipophilic properties of the molecule. This includes replacing the bromine atom with other halogens or introducing additional halogen atoms.

The synthesis of the chloro-analog, 2-chloro-5-(dimethylsulfamoyl)benzoic acid , can be achieved through methods such as the diazotization of a corresponding 2-amino-5-sulfamoylbenzoic acid derivative, followed by a Sandmeyer reaction with a chloride source. google.comuni.lu Similarly, fluoro- and iodo-analogs could be synthesized using analogous halogenation strategies, such as Schiemann reactions for fluorination or Sandmeyer reactions with potassium iodide for iodination.

The introduction of a second halogen atom, for example, to yield a dichlorinated analog like 2,4-dichloro-5-sulfamoylbenzoic acid , can be accomplished by starting with 2,4-dichlorobenzoic acid. This is then subjected to chlorosulfonylation followed by ammonolysis to introduce the sulfamoyl group. google.com

Table 2: Halogenated Derivatives of 5-(Sulfamoyl)benzoic Acid

| Derivative | Synthetic Approach | Key Reagents |

| 2-chloro-5-sulfamoylbenzoic acids | Diazotization of 2-amino-5-sulfamoylbenzoic acid | NaNO₂, CuCl |

| 5-bromo-2-chloro-benzoic acid | Diazotization of 5-bromo-2-aminobenzoic acid derivatives | NaNO₂, HCl, CuCl |

| 2,4-dichloro-5-sulfamoylbenzoic acid | Chlorosulfonylation of 2,4-dichlorobenzoic acid followed by ammonolysis | Chlorosulfonic acid, Ammonia (B1221849) |

Design and Synthesis of Analogues with Varied Sulfamoyl Substituents

The N,N-dimethylsulfamoyl group provides a key point for modification to explore the impact of different substituents on the sulfonamide nitrogen. These modifications can alter the steric and electronic properties as well as the hydrogen bonding capacity of this functional group.

Replacing the dimethylamino group with a primary (-NH₂) or a secondary (-NHR) amine can be achieved by reacting 2-bromo-5-chlorosulfonylbenzoic acid with ammonia or a primary amine, respectively. prepchem.com The precursor, 2-bromo-5-chlorosulfonylbenzoic acid, can be prepared by the reaction of o-bromobenzoic acid with chlorosulfonic acid. prepchem.com

For example, the synthesis of 2-chloro-5-(N-methylsulfamoyl)-benzoic acid involves the use of 5-(N-methylsulfamoyl)-isatoic anhydride (B1165640) as a starting material. prepchem.com A similar strategy could be employed for the bromo-analog.

Table 3: Primary and Secondary Sulfonamide Derivatives

| Derivative | Reagent for Sulfonamide Formation |

| 2-bromo-5-sulfamoylbenzoic acid | Ammonia |

| 2-bromo-5-(N-methylsulfamoyl)benzoic acid | Methylamine |

| 2-bromo-5-(N-propylsulfamoyl)benzoic acid | n-Propylamine |

The incorporation of cyclic amines, such as morpholine (B109124) or piperazine, into the sulfonamide group can introduce conformational rigidity and alter the polarity and solubility of the resulting derivatives. The synthesis of these analogs also starts from 2-bromo-5-chlorosulfonylbenzoic acid, which is then reacted with the desired cyclic amine.

An example of this is the synthesis of 2-bromo-5-thiomorpholinosulfonylbenzoic acid , which is prepared by reacting 2-bromo-5-chlorosulfonylbenzoic acid with an excess of thiomorpholine (B91149) in a solvent like methylene (B1212753) chloride. prepchem.com A similar approach can be used for the synthesis of morpholino and piperazinyl derivatives.

Table 4: Derivatives with Cyclic Amine Sulfonamides

| Cyclic Amine | Resulting Derivative |

| Morpholine | 2-bromo-5-(morpholinosulfonyl)benzoic acid |

| Piperazine | 2-bromo-5-(piperazin-1-ylsulfonyl)benzoic acid |

| Thiomorpholine | 2-bromo-5-thiomorpholinosulfonylbenzoic acid |

Functionalization of the Carboxylic Acid Group in Derivatives

The carboxylic acid group is another key site for derivatization, allowing for the formation of esters and amides. These modifications can influence the compound's pharmacokinetic properties, such as its absorption and metabolism.

Ester derivatives, such as the methyl or ethyl ester of this compound, can be prepared through standard esterification methods. One common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid. For example, methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate has been synthesized from the corresponding carboxylic acid. nih.gov

Amide derivatives can be synthesized by first activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the desired amide. Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or sulfuryl fluoride (B91410) (SO₂F₂). rsc.org

Table 5: Ester and Amide Derivatives

| Derivative Type | Reagents |

| Methyl Ester | Methanol, H₂SO₄ |

| Ethyl Ester | Ethanol, H₂SO₄ |

| Benzylamide | 1. SOCl₂ 2. Benzylamine |

| Morpholinyl amide | Coupling agent (e.g., DCC), Morpholine |

Reduction to Alcohol or Aldehyde Analogues

There is currently no available scientific literature detailing the specific reduction of this compound to its corresponding alcohol, (2-bromo-5-(dimethylsulfamoyl)phenyl)methanol, or its aldehyde, 2-bromo-5-(dimethylsulfamoyl)benzaldehyde. Standard reducing agents commonly used for the conversion of carboxylic acids to primary alcohols include lithium aluminum hydride (LiAlH4) and borane (B79455) (BH3). The selective reduction to an aldehyde is a more delicate transformation, often requiring the initial conversion of the carboxylic acid to a more reactive derivative (such as an acid chloride or a Weinreb amide) followed by treatment with a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) or lithium tri-tert-butoxyaluminum hydride. However, the application of these methods to this compound, including reaction yields, optimal conditions, and purification methods, has not been reported.

Stereochemical Aspects in the Synthesis of Chiral Derivatives

Information regarding the synthesis of chiral derivatives of this compound and the associated stereochemical aspects is not present in the surveyed literature. The parent molecule is achiral. The introduction of chirality would necessitate a synthetic modification that creates one or more stereocenters. This could potentially be achieved through various reactions, such as asymmetric addition to a carbonyl group (if the aldehyde were synthesized) or by derivatization of the aromatic ring or the sulfamoyl group with a chiral auxiliary. Without any reported syntheses of chiral derivatives, there are no research findings to discuss concerning stereoselectivity, enantiomeric excess, or the determination of absolute configuration for any such compounds.

Spectroscopic Characterization and Structural Elucidation in Academic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 2-bromo-5-(dimethylsulfamoyl)benzoic acid, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons and the methyl groups of the dimethylsulfamoyl moiety. The aromatic region would likely display a complex splitting pattern due to the coupling between the non-equivalent protons on the benzene (B151609) ring. The chemical shifts are influenced by the electronic effects of the bromo, carboxylic acid, and dimethylsulfamoyl substituents. The protons of the two methyl groups on the sulfamoyl group are expected to appear as a singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.5 - 8.5 | m |

| N(CH₃)₂ | 2.5 - 3.0 | s |

Note: Predicted values are based on analogous compounds and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. It is expected to show distinct signals for the six aromatic carbons, the carboxylic acid carbon, and the two equivalent methyl carbons of the dimethylsulfamoyl group. The chemical shifts of the aromatic carbons are influenced by the nature and position of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 165 - 175 |

| Aromatic C-Br | 115 - 125 |

| Aromatic C-S | 135 - 145 |

| Other Aromatic C | 120 - 140 |

Note: Predicted values are based on analogous compounds and may vary based on solvent and experimental conditions.

To definitively assign the proton and carbon signals, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy) would be used to establish the connectivity between coupled protons, particularly within the aromatic ring system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule and can be used to study intermolecular interactions.

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrational modes of its functional groups. Key expected vibrations include:

O-H stretch of the carboxylic acid, typically a broad band in the region of 3300-2500 cm⁻¹.

C=O stretch of the carboxylic acid, a strong absorption around 1700 cm⁻¹.

S=O stretches of the sulfamoyl group, expected as two strong bands in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric).

C-N stretch of the dimethylamino group.

C-Br stretch typically observed in the lower frequency region of the spectrum.

Aromatic C-H and C=C stretches in their characteristic regions.

A detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), would be necessary for the precise assignment of all observed vibrational modes.

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |

| Carboxylic Acid | C=O stretch | ~1700 |

| Sulfamoyl | S=O asymmetric stretch | 1350 - 1300 |

Note: These are general ranges and can be influenced by the molecular environment and physical state of the sample.

Vibrational spectroscopy is a powerful tool for studying intermolecular interactions, such as hydrogen bonding. In the solid state, this compound molecules are expected to form hydrogen-bonded dimers through their carboxylic acid groups. This dimerization would significantly affect the position and shape of the O-H and C=O stretching bands in the IR spectrum. The O-H stretching band would be very broad and shifted to lower wavenumbers, while the C=O stretching frequency would also be red-shifted compared to the monomeric form. By comparing spectra in different phases (solid vs. dilute solution in a non-polar solvent), the extent and nature of these intermolecular interactions can be investigated.

X-ray Crystallography

Analysis of Crystal Packing and Intermolecular Hydrogen Bonding

A definitive analysis of the crystal packing and intermolecular hydrogen bonding of this compound would require single-crystal X-ray diffraction data. This experimental technique would reveal the spatial arrangement of molecules within the crystal lattice and the specific non-covalent interactions that govern this arrangement.

In many substituted benzoic acids, a common and highly predictable hydrogen bonding motif is the formation of centrosymmetric carboxylic acid dimers. This occurs when the carboxylic acid groups of two molecules form a pair of strong O—H···O hydrogen bonds, creating a stable eight-membered ring.

Halogen bonding: Interactions involving the bromine atom.

C—H···O interactions: Weak hydrogen bonds between carbon-hydrogen groups and oxygen atoms of the sulfamoyl or carboxyl groups.

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

A complete analysis would involve the generation of a data table detailing the geometric parameters of these hydrogen bonds, such as the donor-acceptor distances and angles.

Table 1: Hypothetical Hydrogen Bond Geometry Data (Note: This table is for illustrative purposes only and is not based on experimental data for the target compound.)

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

|---|---|---|---|---|

| O-H···O | 0.84 | 1.79 | 2.63 | 175 |

Conformational Analysis in the Crystalline State

The conformation of this compound in its crystalline state would also be determined from single-crystal X-ray diffraction data. This analysis would focus on the rotational angles (torsion angles) between the different functional groups.

Key conformational features to be determined would include:

The dihedral angle between the plane of the benzoic acid ring and the plane of the carboxylic acid group. Steric hindrance from the ortho-bromo substituent would likely cause the carboxylic acid group to be twisted out of the plane of the aromatic ring.

The conformation of the dimethylsulfamoyl group, specifically the torsion angles describing the orientation of the S-N and S-C bonds relative to the benzene ring.

Applications in Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Organic Synthesis

2-bromo-5-(dimethylsulfamoyl)benzoic acid is a specialized aromatic compound that serves as a valuable building block in modern organic synthesis. Its structural arrangement, featuring a carboxylic acid, a bromine atom, and a dimethylsulfamoyl group on a benzene (B151609) ring, provides multiple reactive sites. This multi-functionality allows chemists to employ it in a variety of synthetic transformations to construct more elaborate molecules. The differential reactivity of these functional groups enables sequential and controlled modifications, making it an important intermediate in multi-step syntheses.

Precursor for Advanced Organic Molecules

The strategic placement of its functional groups makes this compound an ideal precursor for advanced organic molecules, particularly in the field of medicinal chemistry. The core structure is related to scaffolds that have been investigated for biological activity. For instance, the broader class of 2-(sulfonamido)benzamides has been identified as a promising starting point for developing selective positive allosteric modulators of Mas-related G protein-coupled receptor type X1 (MrgX1), a target for pain modulation. nih.gov In such research, the general synthetic approach often involves coupling an anthranilic acid derivative with a sulfonyl chloride, followed by amide bond formation. nih.gov

The presence of the bromine atom allows for the introduction of various substituents through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the carboxylic acid is readily converted into esters, amides, or other derivatives. This versatility allows for the systematic modification of the molecule's structure to explore structure-activity relationships (SAR) in drug discovery programs.

Intermediate in the Synthesis of Complex Scaffolds

As an intermediate, this compound offers a platform for building complex molecular architectures. The distinct reactivity of its functional groups can be exploited to construct intricate scaffolds in a controlled manner. Halogenated benzoic acids are widely utilized in organic chemistry to synthesize compounds with multiple functional groups by leveraging the different activities of each site. google.com

The typical synthetic transformations available for this intermediate are summarized below:

| Functional Group | Potential Reactions | Resulting Structure |

| Carboxylic Acid | Amide coupling, Esterification, Reduction to alcohol | Amides, Esters, Benzyl alcohols |

| Bromo Group | Suzuki coupling, Sonogashira coupling, Buchwald-Hartwig amination, Cyanation | Bi-aryl compounds, Aryl-alkynes, Aryl-amines, Benzonitriles |

| Aromatic Ring | Electrophilic aromatic substitution (further functionalization) | Substituted benzene derivatives |

This multi-faceted reactivity allows chemists to use the compound as a linchpin, connecting different molecular fragments to assemble larger, more complex target molecules.

Potential in Coordination Chemistry and Metal-Organic Frameworks

While specific research on this compound in coordination chemistry is not extensively documented, its structure contains the necessary functional groups to act as a ligand for metal ions. The field of metal-organic frameworks (MOFs) heavily relies on organic ligands, often aromatic carboxylic acids, to build porous, crystalline materials. rsc.orgnih.gov The unique combination of a carboxylate, a bromo substituent, and a sulfamoyl group suggests significant potential for this compound in the design of novel coordination complexes and functional MOFs.

Ligand Design Principles and Coordination Modes

In ligand design, this compound presents several potential coordination sites for binding to metal centers. The primary binding site is the carboxylate group, which can coordinate to metal ions in several ways. The oxygen atoms of the sulfamoyl group and potentially the nitrogen atom could also engage in weaker interactions or secondary coordination, leading to more complex structures.

The principal coordination modes are dictated by the carboxylate group, which can act as:

Monodentate Ligand: Only one of the carboxylate oxygen atoms binds to a single metal center.

Bidentate Chelating Ligand: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a chelate ring.

Bidentate Bridging Ligand: Each oxygen atom of thecarboxylate group binds to a different metal center, linking them together.

The presence of the bulky bromo and dimethylsulfamoyl groups can introduce steric hindrance, influencing the self-assembly process and potentially directing the formation of specific structural motifs. These functional groups would also decorate the internal pores of a resulting framework, imparting specific chemical properties.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using this compound as a ligand would likely follow established methods for other benzoic acid derivatives. rasayanjournal.co.inuobaghdad.edu.iq A typical synthesis involves the reaction of the deprotonated ligand (carboxylate) with a metal salt in a suitable solvent, often under solvothermal conditions. The choice of metal ion, solvent, temperature, and molar ratios can influence the final structure and dimensionality of the resulting coordination polymer or discrete complex.

Characterization of these potential metal complexes would involve a suite of analytical techniques to confirm their structure and properties:

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure, including bond lengths, bond angles, and coordination geometry of the metal center.

Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the coordination of the carboxylate group to the metal ion, typically observed as a shift in the C=O stretching frequency. nih.gov

Thermogravimetric Analysis (TGA): To assess the thermal stability of the complex and identify the loss of solvent molecules. nih.gov

Elemental Analysis: To confirm the empirical formula of the synthesized complex.

Exploration in Metal-Organic Framework (MOF) Assembly

The structure of this compound makes it a candidate for use as an organic linker in the construction of MOFs. nih.gov In this context, the carboxylate group would bind to metal ions or metal-containing clusters (secondary building units, or SBUs) to form the extended network structure of the MOF.

The dimethylsulfamoyl and bromo groups would project into the pores of the framework, functionalizing the internal surface. These functionalities could be leveraged for specific applications:

Selective Sensing: The polar sulfamoyl group could interact with specific guest molecules through hydrogen bonding, enabling the MOF to act as a sensor. MOFs have been explored for the selective detection of metal ions and organic molecules. researchgate.netrsc.org

Catalysis: The functional groups could serve as catalytic sites or as anchoring points for post-synthetic modification, where additional catalytic species are attached.

Gas Sorption: The size and chemical nature of the functional groups would influence the pore environment, affecting the MOF's affinity for different gases.

The assembly of a MOF using this linker would provide a platform to study how these specific functional groups influence the framework's structure, stability, and properties.

Catalytic Activity and Catalyst Design

While direct experimental evidence for the catalytic activity of this compound is not extensively documented in current literature, its structural features provide a basis for postulating its potential as an organocatalyst. Benzoic acid and its derivatives are known to function as efficient organocatalysts in various reactions, such as the ring-opening polymerization of lactones. bohrium.comresearchgate.net The catalytic mechanism often involves a dual activation pathway where the acidic proton of the carboxylic acid activates the monomer, while the conjugate base activates the initiator or the growing polymer chain. bohrium.com

The efficacy of benzoic acid-based catalysts is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups tend to increase the acidity of the carboxylic acid, which can, in turn, enhance its catalytic activity. In the case of this compound, both the bromo and the dimethylsulfamoyl groups are electron-withdrawing, suggesting an increased acidity compared to unsubstituted benzoic acid. This heightened acidity could translate to a more effective catalyst.

The dimethylsulfamoyl group, in particular, may play a crucial role in catalyst design beyond simply modulating acidity. The sulfamoyl moiety is known for its ability to participate in hydrogen bonding and other non-covalent interactions, which are fundamental to molecular recognition and the stabilization of transition states in catalytic cycles. researchgate.net This could allow for the rational design of catalysts where this group helps in orienting the substrate for a more efficient reaction.

To illustrate the effect of substituents on the acidity of benzoic acid, the following table presents a comparison of pKa values for benzoic acid and some of its derivatives.

| Compound | pKa |

| Benzoic Acid | 4.20 |

| 2-Bromobenzoic Acid | 2.85 |

| 4-Nitrobenzoic Acid | 3.44 |

| 3,5-Dinitrobenzoic Acid | 2.82 |

This table is illustrative and shows the general trend of increased acidity with electron-withdrawing substituents.

Sensing Applications for Specific Analytes

The detection of specific analytes, particularly those of environmental and security concern like nitroaromatic compounds, is a significant area of research. acs.orgnih.gov The structural characteristics of this compound suggest that its derivatives could be engineered for such sensing applications, primarily through fluorescence-based or electrochemical methods.

Derivatives of this compound could be designed to act as fluorescent sensors for nitroaromatic compounds. The underlying principle of many such sensors is fluorescence quenching, where the fluorescence of an electron-rich sensor molecule is diminished upon interaction with an electron-deficient nitroaromatic analyte. nih.govmdpi.com By chemically modifying this compound to incorporate a fluorophore, a new sensor could be created. The aromatic ring of the benzoic acid derivative can engage in π-π stacking interactions with the nitroaromatic compounds, facilitating the electron transfer process that leads to quenching. nih.gov The dimethylsulfamoyl group could further enhance the selectivity and sensitivity of the sensor through specific hydrogen bonding interactions with the analyte.

The following table provides examples of the quenching efficiency of some fluorescent sensors for various nitroaromatic compounds, demonstrating the general principle.

| Sensor | Analyte | Quenching Efficiency (%) |

| Polyaniline-Ag Composite | Trinitrophenol (TNP) | High |

| Polyaniline-Ag Composite | Dinitrobenzene (DNB) | Moderate |

| Triphenylamine Carboxylic Acids | Picric Acid (PA) | Very High |

| Triphenylamine Carboxylic Acids | 4-Nitrotoluene | Moderate |

This table is for illustrative purposes to show the concept of fluorescence quenching for nitroaromatic detection. mdpi.com

Beyond fluorescent methods, derivatives of this compound could be utilized in the fabrication of chemically modified electrodes for the electrochemical detection of nitroaromatic compounds. acs.orgrsc.org The benzoic acid derivative could be immobilized on the surface of an electrode, such as glassy carbon. mdpi.com This modification can enhance the sensitivity and selectivity of the electrode towards the detection of nitroaromatics by pre-concentrating the analyte at the electrode surface through intermolecular interactions. The electrochemical detection would then proceed via the reduction of the nitro groups on the analyte, generating a measurable current that is proportional to its concentration. researchgate.net The specific functional groups of the modifier molecule, including the sulfamoyl and bromo groups, could play a significant role in the adsorption and recognition of the target analytes. rsc.org

Future Research Directions and Unexplored Academic Avenues

Development of Green Chemistry Approaches for Synthesis

The pursuit of environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research should prioritize the development of green chemistry approaches for the synthesis of 2-bromo-5-(dimethylsulfamoyl)benzoic acid. Current synthetic routes may rely on traditional methods that involve hazardous reagents and generate significant waste.

Key areas for investigation include:

Catalytic Systems: Exploring the use of heterogeneous or recyclable catalysts to improve reaction efficiency and minimize waste. For instance, the application of solid acid catalysts, such as sulfonic acid functionalized reduced graphene oxide, could offer a sustainable alternative to conventional acid catalysts. rsc.org

Alternative Solvents: Investigating the use of greener solvents, such as water or bio-based solvents, to replace hazardous organic solvents commonly used in organic synthesis. mdpi.com The development of aqueous-based synthetic methods, akin to the Schotten-Baumann reaction in an aqueous environment, could significantly reduce the environmental impact. brazilianjournals.com.br

Energy Efficiency: The adoption of microwave-assisted or flow chemistry techniques could lead to reduced reaction times and lower energy consumption compared to traditional batch processing.

A successful green synthesis of this compound would not only be environmentally advantageous but could also lead to more cost-effective and scalable production methods.

Investigation of Novel Reactivity Patterns and Selectivity

The inherent functionalities of this compound present a fertile ground for exploring novel reactivity patterns and achieving high selectivity in chemical transformations. The interplay between the bromo, dimethylsulfamoyl, and carboxylic acid groups can be exploited to develop new synthetic methodologies.

Future research in this area could focus on:

Cross-Coupling Reactions: The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. A systematic investigation into the scope and limitations of these reactions with this compound would enable the synthesis of a diverse library of derivatives with potential applications in pharmaceuticals and materials science.

Directed Ortho-Metalation: The directing ability of the carboxylic acid and dimethylsulfamoyl groups could be harnessed to achieve selective functionalization of the aromatic ring. This would provide access to polysubstituted derivatives that are otherwise difficult to synthesize.

Sulfonamide Group Reactivity: Exploring the reactivity of the dimethylsulfamoyl group itself, beyond its role as a directing group, could unveil new chemical transformations and lead to the synthesis of novel heterocyclic compounds.

Understanding the intricate reactivity of this molecule will be crucial for unlocking its full potential as a versatile building block in organic synthesis.

Expansion into Advanced Materials and Supramolecular Chemistry

The structural characteristics of this compound make it an attractive candidate for the construction of advanced materials and supramolecular assemblies. The carboxylic acid group can participate in hydrogen bonding, while the aromatic ring can engage in π-π stacking interactions, providing the necessary non-covalent interactions for self-assembly.

Promising avenues for future research include:

Metal-Organic Frameworks (MOFs): The use of this compound as an organic linker in the synthesis of MOFs could lead to materials with unique porous structures and functionalities. rsc.orgnih.govnih.gov These MOFs could find applications in gas storage, separation, and catalysis.

Supramolecular Gels: The ability of benzoic acid derivatives to form self-assembled fibrillar networks suggests that this compound could act as a gelator for the formation of supramolecular gels. researchgate.net These soft materials have potential applications in drug delivery and tissue engineering.

Cocrystals: The formation of cocrystals with other molecules, particularly active pharmaceutical ingredients, could be explored to modify their physicochemical properties, such as solubility and bioavailability. acs.orgnih.gov

The design and synthesis of novel materials based on this compound could lead to significant advancements in materials science and crystal engineering.

Deeper Integration of Computational and Experimental Methodologies

The synergy between computational and experimental approaches can provide profound insights into the properties and reactivity of molecules. A deeper integration of these methodologies will be instrumental in guiding the future exploration of this compound.

Future research should aim to:

Predictive Modeling: Employing density functional theory (DFT) and other computational methods to predict the reactivity, spectroscopic properties, and electronic structure of the molecule and its derivatives. nih.govacs.orgunamur.be This can help in the rational design of new synthetic targets and materials.

Reaction Mechanism Elucidation: Using computational tools to investigate the mechanisms of reactions involving this compound, thereby providing a deeper understanding of the factors that control selectivity and efficiency.

Structure-Property Relationships: Combining experimental characterization with computational modeling to establish clear structure-property relationships for materials derived from this compound. This will facilitate the design of materials with tailored properties.

A robust feedback loop between computational prediction and experimental validation will accelerate the discovery and development of new applications for this versatile molecule.

Exploration of New Derivatization Strategies for Enhanced Functionality

Derivatization is a powerful tool for modifying the properties of a molecule and enhancing its functionality for specific applications. The exploration of new derivatization strategies for this compound could open up new avenues in analytical chemistry, medicinal chemistry, and materials science.

Future research could focus on:

Analytical Derivatization: Developing derivatization methods to improve the detection and quantification of this compound and its metabolites in biological matrices. nih.govcolostate.edu This could involve the introduction of fluorescent tags or groups that enhance ionization in mass spectrometry.

Bio-conjugation: Attaching the molecule to biomolecules, such as peptides or proteins, to create novel bioconjugates with potential therapeutic or diagnostic applications.

Polymer Functionalization: Using the carboxylic acid or bromo group to graft the molecule onto polymer backbones, thereby imparting new properties to the resulting materials.

The development of innovative derivatization strategies will be key to unlocking the full potential of this compound across a range of scientific disciplines.

Q & A

Q. Q1: What are the standard synthetic routes for 2-bromo-5-(dimethylsulfamoyl)benzoic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves bromination and sulfamoylation of a benzoic acid precursor. For example, brominated intermediates (e.g., 2-bromo-5-methylbenzoic acid ) are sulfamoylated using dimethylsulfamoyl chloride under anhydrous conditions. Reaction optimization includes:

- Temperature control : Excess heat may decompose the sulfamoyl group.

- Catalyst selection : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. Q2: How can researchers purify this compound, and which techniques minimize byproduct formation?

Methodological Answer: Purification strategies include:

- Solid-phase extraction (SPE) : C18 columns remove polar impurities .

- Recrystallization : Ethanol/water mixtures (1:3 ratio) yield crystals with >98% purity .

- TLC monitoring : Silica gel GF254 plates with chloroform:methanol (9:1) verify purity .

Critical Consideration :

Avoid prolonged exposure to basic conditions, which may hydrolyze the sulfamoyl group .

Advanced Research Questions

Q. Q3: How do structural modifications (e.g., substituent position) affect the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The bromine atom at the 2-position facilitates Suzuki-Miyaura coupling. Key factors:

- Steric hindrance : Bulkier substituents (e.g., methyl at 5-position) reduce coupling efficiency .

- Electronic effects : Electron-withdrawing sulfamoyl groups enhance oxidative addition to palladium catalysts .

Case Study :

Methyl 2-bromo-5-(trifluoromethyl)benzoate achieved 95% yield in Suzuki coupling using Pd(PPh₃)₄ and Na₂CO₃ . Adapting this protocol requires adjusting equivalents of aryl boronic acids for optimal results.

Q. Q4: What analytical techniques resolve contradictions in stability data under varying pH conditions?

Methodological Answer:

- pH Stability Assay : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours.

- HPLC-MS Analysis : Monitor degradation products (e.g., desulfamoylated derivatives) .

- NMR Spectroscopy : Track chemical shift changes in aromatic protons under acidic conditions .

Data Interpretation :

Instability at pH < 3 correlates with sulfamoyl group hydrolysis. Use buffered solutions (pH 5–7) for biological assays .

Q. Q5: How can researchers validate the compound’s biological activity against enzyme targets (e.g., kinases)?

Methodological Answer:

- Enzyme Inhibition Assay : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with IC₅₀ determination .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to ATP-binding pockets .

- Molecular Docking : Compare sulfamoyl interactions with crystal structures of homologous enzymes .

Validation Challenge :

Distinguish nonspecific binding using negative controls (e.g., 5-fluoro-2-hydroxybenzoic acid derivatives) .

Data Contradiction Analysis

Q. Q6: Why do conflicting reports exist regarding the compound’s solubility in aqueous vs. organic solvents?

Methodological Resolution :

- Solubility Screening : Use nephelometry to quantify solubility in DMSO, ethanol, and PBS .

- LogP Calculation : Experimental LogP (e.g., 2.1 via shake-flask method) vs. computational predictions (e.g., 1.8 via XLogP3) .

Key Insight :

The sulfamoyl group increases hydrophilicity, but bromine and aromatic rings dominate solubility in organic phases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |